5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound characterized by its unique bicyclo[2.2.2]octane core structure. This compound features a hydroxymethyl group and a carboxylic acid functional group, contributing to its chemical reactivity and potential biological activities. The molecular formula for this compound is C10H16O3, and it has a molecular weight of 184.23 g/mol. The compound is typically solid at room temperature and requires specific storage conditions to maintain stability .
The structural representation of 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid can be depicted using the following InChI and SMILES notations:
InChI=1S/C10H16O3/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h11H,1-7H2,(H,12,13)C1CC2(CCC1(CC2)CO)C(=O)OResearch indicates that bicyclic compounds like 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid exhibit various biological activities, including:
The synthesis of 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid typically involves several steps:
5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid has potential applications in various fields:
Interaction studies involving 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid often focus on:
Several compounds share structural similarities with 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | 828-52-4 | 1.00 |
| Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | 1.00 |
| 3-Hydroxyadamantane-1-carboxylic acid | 42711-75-1 | 0.88 |
| 4-Hydroxycyclohexanecarboxylic acid | 17419-81-7 | 0.88 |
| Spiro[2.5]octane-6-carboxylic acid | 1086399-13-4 | 0.96 |
These compounds highlight the structural diversity within the bicyclic framework while showcasing the unique characteristics of 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid that may contribute to its distinct biological activities and chemical reactivity.
Traditional methods for constructing bicyclo[2.2.2]octane derivatives often rely on stepwise functionalization of preformed bicyclic precursors. These approaches prioritize reproducibility and scalability, albeit with moderate stereochemical control.
The synthesis typically begins with bicyclo[2.2.2]octane-2-carboxylic acid derivatives, which are accessible via Diels-Alder reactions between cyclooctatetraene and maleic anhydride. For example, bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester serves as a key intermediate in related syntheses. Radical-mediated decarboxylation using tributylphosphine and 2-methylpropane-2-thiol under UV irradiation has been employed to selectively remove carboxyl groups while preserving the bicyclic framework.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Tributylphosphine, 2,2'-dipyridyl disulfide bis-N-oxide | Radical initiation |
| 2 | 2-Methylpropane-2-thiol, UV light | Decarboxylation |
| 3 | Calcium hypochlorite, ether | Quenching |
Introduction of the hydroxymethyl group at position 5 is achieved through nucleophilic substitution or aldol-like reactions. For instance, 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid analogs are synthesized via formaldehyde condensation under basic conditions. The reaction proceeds through a transient enolate intermediate, with the bicyclic system’s rigidity preventing undesired ring-opening side reactions.